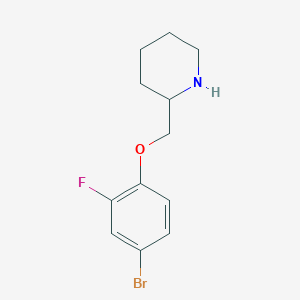

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromo-2-fluorophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHBXYLICXTWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine and Its Analogues

Retrosynthetic Analysis of the 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine Scaffold

Disconnection 1: Cleavage of the Phenoxymethyl (B101242) Ether Linkage

The C-O ether bond is a common and logical point for disconnection. This approach simplifies the molecule into two key synthons: a 2-substituted piperidine (B6355638) derivative and a substituted phenol (B47542).

Path A: This pathway involves the disconnection of the ether bond, leading to 4-bromo-2-fluorophenol (B1271925) and a piperidine-2-methanol derivative (or its activated equivalent, such as 2-(halomethyl)piperidine). This strategy is advantageous as it allows for the separate synthesis and potential diversification of both the piperidine and the phenolic components before their final coupling. The formation of the ether is typically achieved via a Williamson ether synthesis.

Disconnection 2: Cleavage of the Piperidine Ring

Alternatively, the piperidine ring itself can be disconnected. This approach focuses on constructing the heterocyclic core with the phenoxymethyl side chain already attached to a precursor.

Path B: A C-N bond disconnection within the piperidine ring points to an open-chain amino alcohol or amino aldehyde precursor. Subsequent intramolecular cyclization would form the piperidine ring. For instance, an N-protected 5,6-epoxy-1-aminohexane derivative bearing the phenoxymethyl group could be a viable precursor.

Path C: Disconnecting two bonds of the ring, as in a [4+2] or [5+1] annulation strategy, would involve constructing the ring from simpler acyclic fragments.

Path D: Viewing the piperidine as a reduced pyridine (B92270) allows for a retrosynthetic link to a corresponding 2-(4-bromo-2-fluoro-phenoxymethyl)-pyridine precursor. The synthesis would then focus on constructing this substituted pyridine and its subsequent reduction.

These retrosynthetic pathways highlight the main strategic decisions in synthesizing the target molecule: whether to form the ether linkage early and then construct the piperidine ring, or to build the piperidine core first and then append the phenoxymethyl side chain.

Methodologies for Piperidine Ring Construction

The piperidine moiety is a prevalent scaffold in pharmaceuticals, and numerous methods for its construction have been developed. nih.gov These can be broadly categorized into intramolecular cyclizations, intermolecular reactions, and the reduction of pyridine precursors.

Intramolecular cyclization involves forming the piperidine ring from a single linear substrate containing a nitrogen source and a reactive functional group. nih.gov This approach offers excellent control over the ring substitution pattern.

Alkene Cyclization: The oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov For example, a gold(I) or palladium(II) catalyst can facilitate the cyclization of an amine onto a pendant alkene, forming the C-N bond of the heterocycle. nih.gov

Radical-Mediated Cyclization: Radical cyclizations provide a powerful method for C-C or C-N bond formation. A cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes can produce various piperidine derivatives. nih.gov

Reductive Hydroamination of Alkynes: The intramolecular hydroamination of aminoalkynes is an atom-economical method for constructing nitrogen heterocycles. A 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by an acid, can generate an iminium ion intermediate that is subsequently reduced to the piperidine. nih.gov

Intermolecular strategies build the piperidine ring by combining two or more simpler components. nih.gov

Annulation Strategies: These methods, such as [5+1] or [4+2] cycloadditions, assemble the ring in a convergent manner. rsc.orgrsc.org A notable [5+1] annulation method involves an iridium(III)-catalyzed reaction that enables the stereoselective synthesis of substituted piperidines through a "hydrogen borrowing" mechanism. nih.gov This involves the sequential oxidation of a hydroxyl group, amination, and subsequent imine reduction. nih.gov

Reductive Amination: Reductive amination is a widely used technique for forming C-N bonds and can be applied to piperidine synthesis. researchgate.nettandfonline.com It typically involves the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting imine or enamine intermediates. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts with an external amine offers a novel pathway to N-aryl piperidines, proceeding through the formation of a dihydropyridine (B1217469) intermediate, hydrolysis, and subsequent reductive amination steps. nih.govacs.org

One of the most direct methods to access the piperidine scaffold is through the reduction of a corresponding pyridine precursor. epfl.ch This is particularly relevant for the synthesis of this compound, where the precursor would be 2-(4-bromo-2-fluoro-phenoxymethyl)-pyridine.

The hydrogenation of pyridines, especially those containing fluorine atoms, presents challenges such as catalyst poisoning and potential hydrodefluorination. nih.govnih.gov However, robust methods have been developed to overcome these issues. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), are commonly employed. The reaction often requires acidic conditions to protonate the pyridine nitrogen, enhancing its reactivity towards reduction. nih.govacs.org This approach allows for the cis-selective reduction of fluoropyridines while tolerating other aromatic systems. nih.govacs.org Rhodium-based catalysts have also been shown to be effective in a one-pot dearomatization-hydrogenation process for fluoropyridines, yielding all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Electrocatalytic hydrogenation using a carbon-supported rhodium cathode offers an alternative under ambient conditions. acs.org

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(OH)₂/C, aq. HCl, MeOH | Fluoropyridines | Robust, simple, and allows for chemoselective reduction. | nih.govacs.org |

| [Rh(COD)Cl]₂ / Rh-CAAC complex | Fluoropyridines | One-pot dearomatization-hydrogenation; highly diastereoselective for cis-products. | nih.gov |

| Iridium(I) complex with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation with high yields. | nih.gov |

| Rh/C on Carbon Cathode (Electrocatalytic) | Pyridines | Ambient temperature and pressure, no additives in catholyte. | acs.org |

Since this compound possesses a chiral center at C2, achieving enantiocontrol is a critical aspect of its synthesis.

Asymmetric Hydrogenation: The enantioselective hydrogenation of 2-substituted pyridinium salts is a powerful strategy. Iridium(I) catalysts bearing chiral P,N-ligands, such as MeO-BoQPhos, have been successfully used to reduce 2-alkyl-N-benzylpyridinium salts with high levels of enantioselectivity (up to 93:7 er). nih.govnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of reactions, such as reductions or alkylations. Subsequent removal of the auxiliary provides the enantioenriched piperidine.

Organocatalysis: Asymmetric Mannich reactions using chiral organocatalysts can be employed to construct the piperidine ring stereoselectively. For instance, the addition of ketones to cyclic imines like Δ¹-piperideine can be catalyzed by chiral amines to produce 2-substituted piperidines with high enantiomeric excess (up to 97% ee). acs.org

Multi-component Reactions: Stereoselective multi-component coupling reactions can assemble 2-substituted piperidines in a single transformation. One such approach involves the alkylation of a metalloenamine with a 1,3-difunctionalized electrophile, followed by reduction and in situ cyclization, which can proceed with high diastereoselectivity. rsc.org

| Method | Catalyst/Auxiliary | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salts | Up to 93:7 er | nih.gov |

| Organocatalytic Mannich Reaction | Chiral Primary Amine (e.g., Cinchona-derived) | Δ¹-Piperideine and ketones | Up to 97% ee | acs.org |

| Lithiation-Intramolecular Cyclization | n-BuLi/(-)-sparteine | N-Boc-(4-chlorobutyl)cinnamylamine | 84:16 er | acs.org |

| Multi-component Coupling | Chiral Methyleneaziridine | Grignard reagents, 1,3-dihalopropane | 90% de | rsc.org |

Approaches to Forming the Phenoxymethyl Ether Linkage

The formation of the ether bond between the piperidine side chain and the 4-bromo-2-fluorophenol ring is a key step in many potential synthetic routes.

Williamson Ether Synthesis: This is the most common and direct method for preparing such ethers. wikipedia.org The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the sodium or potassium salt of 4-bromo-2-fluorophenol (generated by treatment with a base like sodium hydride or potassium carbonate) would be reacted with a piperidine derivative containing a leaving group at the exocyclic methylene (B1212753) position, such as 2-(chloromethyl)piperidine (B3272035) or 2-(tosyloxymethyl)piperidine. The reaction is typically performed in a polar aprotic solvent like DMF or acetone. When using halogenated phenols, reaction conditions must be controlled to avoid potential side reactions.

Mitsunobu Reaction: An alternative to the Williamson synthesis is the Mitsunobu reaction, which allows for the coupling of an alcohol with a phenolic component under mild, neutral conditions. This would involve reacting piperidine-2-methanol with 4-bromo-2-fluorophenol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This method is advantageous when dealing with sensitive functional groups.

Ullmann Condensation: While typically used for bis-aryl ethers, the Ullmann condensation, a copper-catalyzed reaction, can also be employed to couple an aryl halide with an alcohol or phenoxide. wikipedia.org This could be a viable, though less common, alternative for forming the target ether linkage.

| Reaction | Reagents | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base (NaH, K₂CO₃) | Polar aprotic solvent (DMF, Acetone), heat | Most common method; requires activation of the alcohol or phenol. | wikipedia.org |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD/DIAD | Anhydrous THF or DCM, 0 °C to RT | Mild, neutral conditions; inversion of configuration at the alcohol carbon. | |

| Ullmann Condensation | Aryl Halide, Phenol, Copper Catalyst, Base | High temperatures, polar solvent (e.g., pyridine, DMF) | Useful for sterically hindered or less reactive partners. | wikipedia.org |

Synthetic Routes for Incorporating the 4-Bromo-2-fluorophenyl Moiety

The synthesis of the target compound relies on the availability of key halogenated precursors. These precursors can be prepared through various aromatic substitution and functional group manipulation reactions.

4-Bromo-2-fluorophenol: This essential starting material can be synthesized via several routes. One common method involves the direct bromination of 2-fluorophenol (B130384). For instance, treating 2-fluorophenol with bromine (Br₂) in a solvent like dichloromethane (B109758) results in the formation of 2-fluoro-4-bromophenol in high yield. chemicalbook.com An alternative approach is the electrophilic fluorination of p-bromophenol using a fluorinating agent such as Selectfluor™ under controlled conditions. guidechem.comguidechem.com

4-Bromo-2-fluorobenzaldehyde: This aldehyde is another valuable precursor, often used in routes that build the piperidine ring. Its synthesis can be achieved by the formylation of 1,4-dibromo-2-fluorobenzene. This involves a metal-halogen exchange followed by reaction with a formylating agent like dimethylformamide (DMF). google.com Another strategy is the direct bromination of 4-fluorobenzaldehyde (B137897) using a suitable bromide reagent in an acidic solution. google.comguidechem.com Oxidation of the corresponding 4-bromo-2-fluorotoluene (B1265965) can also yield the desired benzaldehyde.

Table 2: Synthesis of Halogenated Precursors

| Target Compound | Starting Material(s) | Key Reagents | Reference |

|---|---|---|---|

| 4-Bromo-2-fluorophenol | 2-Fluorophenol | Br₂, CH₂Cl₂ | chemicalbook.com |

| 4-Bromo-2-fluorophenol | p-Bromophenol | Selectfluor, Acetic Acid | guidechem.com |

| 4-Bromo-2-fluorobenzaldehyde | 1,4-Dibromo-2-fluorobenzene | Isopropylmagnesium chloride, DMF | google.com |

| 4-Bromo-2-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromide reagent, Acid | google.comguidechem.com |

An alternative strategy involves constructing the piperidine ring from a precursor that already contains the 4-bromo-2-fluorophenyl group. This approach often starts with 4-bromo-2-fluoroaniline (B1266173). The synthesis can proceed through intramolecular cyclization pathways. For example, a one-pot route from halogenated amides to piperidines has been developed, which involves amide activation, reduction, and subsequent intramolecular nucleophilic substitution. mdpi.comresearchgate.netnih.gov In a hypothetical route, 4-bromo-2-fluoroaniline could be N-acylated with a halogenated acyl chloride (e.g., 5-chlorovaleryl chloride). The resulting amide can then be induced to cyclize, forming the piperidine ring attached to the aromatic moiety.

Cross-coupling reactions are powerful tools for modifying the aryl-halogenated system, typically used in post-synthetic functionalization (see section 2.5) to create analogues. The bromine atom on the 4-bromo-2-fluorophenyl ring serves as an effective handle for these transformations. nbinno.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. ugr.esikm.org.my This allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents at the 4-position of the phenyl ring, providing a direct route to a diverse library of analogues. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It couples the aryl bromide with a primary or secondary amine in the presence of a base. youtube.com This reaction is instrumental in synthesizing analogues where the bromine atom is replaced by a substituted amino group, a common functional group in pharmacologically active molecules. libretexts.org

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

Once the core this compound scaffold is assembled, it can be further modified at two primary locations: the piperidine nitrogen and the aryl bromide.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can be readily derivatized through several standard reactions:

N-Alkylation: Reaction with alkyl halides or sulfonates in the presence of a base introduces an alkyl group onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylpiperidines (amides).

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, providing N-alkylated derivatives. researchgate.net

Functionalization of the Aryl Bromide: As detailed in section 2.4.3, the bromine atom is a versatile functional handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are exemplary methods for introducing carbon- and nitrogen-based substituents, respectively, thereby enabling the synthesis of a vast range of structurally diverse analogues from a common intermediate.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Standard organic transformations such as N-alkylation, N-acylation, and reductive amination are commonly employed to generate a library of analogues with modified pharmacokinetic and pharmacodynamic profiles.

N-Alkylation: The direct alkylation of the piperidine nitrogen is a fundamental method for introducing alkyl, benzyl, or other substituted carbon chains. This reaction typically proceeds via a nucleophilic substitution mechanism where the piperidine nitrogen attacks an alkyl halide or a similar electrophile. The choice of base and solvent is crucial to modulate the reactivity and minimize side reactions, such as over-alkylation to form quaternary ammonium (B1175870) salts. Common conditions involve the use of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

| Reagent | Conditions | Product | Reference |

| Alkyl Halide (R-X) | K₂CO₃, DMF, rt | N-Alkyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | General Method |

| Benzyl Bromide | NaH, THF, 0 °C to rt | N-Benzyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | General Method |

N-Acylation: The introduction of an acyl group to the piperidine nitrogen to form an amide is another common modification. This is typically achieved by reacting the parent piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and can be performed under mild conditions.

| Reagent | Conditions | Product | Reference |

| Acyl Chloride (RCOCl) | Et₃N, CH₂Cl₂, 0 °C to rt | N-Acyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | General Method |

| Acetic Anhydride | Pyridine, rt | N-Acetyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | General Method |

Reductive Amination: For the introduction of more complex substituents, reductive amination offers a powerful one-pot procedure. This method involves the reaction of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netthermofisher.com This approach is highly versatile and allows for the synthesis of a wide array of N-substituted analogues. researchgate.netthermofisher.com

| Reagents | Reducing Agent | Product | Reference |

| Aldehyde (R'CHO) | NaBH(OAc)₃ | N-Alkyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | researchgate.netthermofisher.com |

| Ketone (R'R''CO) | NaBH₃CN | N-Dialkyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | researchgate.netthermofisher.com |

Further Aromatic Substitutions on the Bromo-fluorophenyl Ring

The bromo-fluorophenyl moiety of this compound provides a reactive platform for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom is particularly amenable to these transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgresearchgate.net This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing access to a diverse range of arylamine derivatives. wikipedia.orgresearchgate.net The choice of phosphine ligand is critical for the success of this transformation. wikipedia.orgresearchgate.net

Sonogashira Coupling: For the introduction of an alkyne functionality, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. The resulting alkynyl-substituted compounds can serve as versatile intermediates for further transformations.

| Reaction | Reagents | Catalyst System | Product | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-R-2-fluoro-phenoxymethyl)-piperidine | General Method |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 2-(4-(NR₂)-2-fluoro-phenoxymethyl)-piperidine | wikipedia.orgresearchgate.net |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-(C≡CR)-2-fluoro-phenoxymethyl)-piperidine | nih.govresearchgate.netorganic-chemistry.org |

Strategies for Stereochemical Control and Derivatization

The stereochemistry at the C2 position of the piperidine ring is a critical determinant of the biological activity of this compound and its analogues. Consequently, significant effort has been dedicated to the development of synthetic strategies that allow for precise control over the stereochemical outcome.

Asymmetric Synthesis: The most direct approach to obtaining enantiomerically pure material is through asymmetric synthesis. This can be achieved by employing chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For instance, the reduction of a suitable pyridine precursor using a chiral catalyst can lead to the formation of an enantioenriched piperidine. nih.gov Alternatively, the cyclization of an acyclic precursor bearing a chiral auxiliary can induce diastereoselectivity, which can then be translated into enantioselectivity upon removal of the auxiliary. researchgate.net

Chiral Resolution: When an asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common strategy. nih.govmdpi.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine, followed by separation of the diastereomers by crystallization or chromatography. nih.govmdpi.com Enzymatic resolution offers another powerful tool for separating enantiomers with high selectivity.

Diastereoselective Derivatization: For compounds with multiple stereocenters, diastereoselective reactions are employed to control the relative stereochemistry. For example, the hydrogenation of a substituted pyridine can be influenced by existing stereocenters in the molecule, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions plays a pivotal role in the degree of diastereoselectivity achieved.

| Strategy | Method | Outcome | Reference |

| Asymmetric Synthesis | Chiral Catalyst | Enantiomerically enriched piperidine | nih.gov |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers | nih.govmdpi.com |

| Diastereoselective Synthesis | Substrate-controlled reaction | Preferential formation of one diastereomer | nih.govnih.govnih.gov |

Chemical Reactivity and Transformation Pathways of 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine is a nucleophilic and basic center. Its lone pair of electrons allows it to participate in a variety of chemical reactions.

The secondary amine functionality makes the nitrogen atom susceptible to N-alkylation and N-acylation reactions. For instance, it can react with alkyl halides or acyl chlorides to yield the corresponding N-substituted derivatives. The piperidine nitrogen can also act as a base, readily accepting a proton from an acid to form a piperidinium (B107235) salt. This basicity is a key characteristic in many of its potential applications in organic synthesis.

The steric environment around the nitrogen, influenced by the adjacent phenoxymethyl (B101242) group, may affect the rate of these reactions compared to unsubstituted piperidine.

Table 1: Predicted N-Functionalization Reactions of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Type | Reagent | Product | Predicted Yield (%) |

| N-Alkylation | Methyl Iodide | 1-Methyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | 85-95 |

| N-Acylation | Acetyl Chloride | 1-Acetyl-2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine | 90-98 |

| Salt Formation | Hydrochloric Acid | 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidinium chloride | >99 |

Transformations Involving the Bromine Substituent (e.g., participation in cross-coupling reactions, elimination)

The bromine atom attached to the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Given the stability and reactivity of aryl bromides in such transformations, this compound is an excellent candidate for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would yield an arylethyne derivative.

Heck Coupling: Reaction with an alkene under palladium catalysis would lead to the formation of a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

Elimination of the bromine substituent is not a typical reaction pathway for aryl bromides under standard organic synthesis conditions.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound This table presents hypothetical data for illustrative purposes.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Stilbene derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine derivative |

Reactivity of the Fluorine Substituent (e.g., C-H fluorination adjacent to fluorine)

The fluorine atom on the aromatic ring significantly influences the electronic properties of the ring. Due to its high electronegativity, fluorine is a strong electron-withdrawing group via the inductive effect. This property can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) , particularly at the position para to the fluorine if a suitable leaving group were present and the ring were further activated by other electron-withdrawing groups. In the given structure, the bromine atom would be the leaving group. The rate of SNAr would be enhanced by the fluorine's ability to stabilize the intermediate Meisenheimer complex.

The concept of C-H fluorination adjacent to a pre-existing fluorine substituent is an area of active research. While direct C-H functionalization is a powerful tool in organic synthesis, the specific reactivity of the C-H bond ortho to the fluorine in this compound towards fluorination would depend on the specific reagents and reaction conditions employed. Such a transformation would likely require specialized catalytic systems.

Stability and Degradation Pathways under Relevant Research Conditions

The stability of this compound is generally expected to be robust under typical laboratory conditions. The piperidine ring itself is a stable saturated heterocycle. However, prolonged exposure to strong oxidizing agents could lead to degradation of the piperidine ring or the ether linkage.

The ether linkage is generally stable to bases, oxidizing agents, and reducing agents. Cleavage of the ether bond typically requires treatment with strong acids, such as HBr or HI, at elevated temperatures. Under such conditions, the reaction would likely proceed via protonation of the ether oxygen followed by nucleophilic attack of the halide at the less hindered carbon, or at the carbon that can form a more stable carbocation.

The bromo-fluoro-aromatic moiety is also relatively stable. The carbon-bromine and carbon-fluorine bonds are strong and not prone to cleavage under mild conditions. However, the compound may be sensitive to UV light, which can sometimes induce cleavage of carbon-halogen bonds.

Table 3: Predicted Stability of this compound under Various Conditions This table presents hypothetical data for illustrative purposes.

| Condition | Stability | Potential Degradation Pathway |

| Neutral pH, room temperature, ambient light | High | - |

| Strong Acid (e.g., conc. HBr, heat) | Low | Cleavage of the ether linkage |

| Strong Base (e.g., NaOH, room temp) | High | - |

| Strong Oxidizing Agent (e.g., KMnO₄) | Moderate | Oxidation of the piperidine ring and/or ether linkage |

| UV radiation | Moderate | Potential cleavage of the C-Br bond |

Mechanistic Investigations in the Context of 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine Research

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The most probable synthetic route to 2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine involves the coupling of a 4-bromo-2-fluorophenol (B1271925) with a suitably activated 2-(hydroxymethyl)piperidine derivative. This transformation is typically achieved via a Williamson ether synthesis.

The reaction commences with the deprotonation of 4-bromo-2-fluorophenol by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile. The second reactant, a 2-(halomethyl)piperidine (e.g., 2-(chloromethyl)piperidine (B3272035) or 2-(bromomethyl)piperidine), serves as the electrophile. To prevent unwanted side reactions on the piperidine (B6355638) nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

The core mechanistic step is a bimolecular nucleophilic substitution (SN2) reaction. organicchemistrytutor.comwikipedia.org The nucleophilic phenoxide ion attacks the electrophilic carbon of the chloromethyl group on the piperidine ring. masterorganicchemistry.com This attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The reaction proceeds through a concerted transition state where the carbon-oxygen bond is forming concurrently with the carbon-chlorine bond breaking. wikipedia.org

The final step in the synthesis is the deprotection of the piperidine nitrogen. If a Boc group is used, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free piperidine.

Proposed Mechanistic Pathways for Observed Chemical Transformations and Derivatizations

The structure of this compound offers several sites for further chemical transformations. Mechanistic pathways for these derivatizations can be proposed based on the known reactivity of the constituent functional groups.

N-Alkylation and N-Acylation of the Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation or acylation. N-alkylation with an alkyl halide would proceed via an SN2 mechanism, similar to the Williamson ether synthesis. N-acylation with an acyl chloride or anhydride (B1165640) would proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride).

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would involve a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. Similarly, a Buchwald-Hartwig amination with an amine would follow a similar catalytic cycle to form a new C-N bond.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can potentially be displaced by strong nucleophiles via an SNAr mechanism. This pathway is facilitated by the presence of the electron-withdrawing bromo and ether substituents. The mechanism involves the addition of a nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to restore aromaticity.

Insights from Isolation and Characterization of Reaction Intermediates

While specific literature on the isolation of reaction intermediates for the synthesis of this compound is scarce, insights can be drawn from analogous reactions.

In the context of the Williamson ether synthesis, the sodium salt of 4-bromo-2-fluorophenol is a key intermediate that is formed in situ. Its presence is inferred from the reaction conditions (use of a strong base with the phenol).

During palladium-catalyzed cross-coupling reactions, organopalladium intermediates are formed. For example, in a Suzuki coupling, the oxidative addition product, an arylpalladium(II) halide complex, is a crucial intermediate in the catalytic cycle. While often transient and not isolated, these species can sometimes be characterized by spectroscopic methods under specialized conditions.

In derivatization reactions, such as the synthesis of more complex piperidines, intermediates like imines or enamines can be formed and subsequently reduced. mdpi.com For instance, the reductive amination of a ketone with piperidine would proceed through a carbinolamine intermediate, which then dehydrates to an enamine that is subsequently reduced.

Kinetic and Thermodynamic Aspects of Relevant Reactions

The key synthetic step, the Williamson ether synthesis, is governed by several kinetic and thermodynamic factors.

Kinetics: As an SN2 reaction, the rate is dependent on the concentration of both the phenoxide nucleophile and the alkyl halide electrophile. rsc.org The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile (B52724) are preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity. rsc.orgresearchgate.net Steric hindrance around the electrophilic carbon or the nucleophilic oxygen can significantly slow down the reaction rate. byjus.com

Thermodynamics: The Williamson ether synthesis is generally a thermodynamically favorable reaction, driven by the formation of a stable carbon-oxygen ether bond and a salt byproduct (e.g., NaCl). The initial deprotonation of the phenol (B47542) is an acid-base equilibrium, and the choice of a sufficiently strong base is necessary to drive this equilibrium towards the formation of the phenoxide.

The kinetic and thermodynamic parameters for these reactions can be summarized in the following table:

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Williamson Ether Synthesis | Concentration of reactants, solvent polarity, steric hindrance, nature of leaving group. | Strength of the C-O bond formed, stability of the salt byproduct, pKa of the phenol. |

| N-Alkylation/Acylation | Nucleophilicity of the amine, electrophilicity of the alkyl/acyl halide, steric hindrance. | Stability of the C-N or C=O bond formed. |

| Suzuki Coupling | Catalyst activity, ligand choice, temperature, nature of the boronic acid and aryl halide. | Overall free energy change of the reaction, stability of the final coupled product. |

Structure Activity Relationship Sar Studies of 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine Derivatives

Influence of Structural Modifications on Ligand Affinity and Selectivity

The potency and selectivity of 2-(phenoxymethyl)-piperidine derivatives as monoamine transporter inhibitors are highly sensitive to modifications at three key positions: the piperidine (B6355638) nitrogen, the carbon atoms of the piperidine ring, the phenoxymethyl (B101242) linker, and the aromatic phenyl ring.

The substituent on the piperidine nitrogen atom plays a pivotal role in modulating the affinity and selectivity of these compounds for monoamine transporters. The secondary amine (N-H) of the parent scaffold is a crucial feature for interaction with the transporters.

Research on related N-substituted piperidine series has shown that the nature of the N-substituent can drastically alter the pharmacological profile. For instance, in a series of 4-benzylpiperidine (B145979) carboxamides, alterations to the N-substituent were critical in shifting compounds from serotonin (B10506)/norepinephrine (B1679862) reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs). nih.gov Similarly, for certain piperidine-based monoamine oxidase (MAO) inhibitors, substitution of the piperidine ring with small amino functional groups like -N-propyl and -N-diethyl resulted in compounds with higher activity for MAO-B. nih.gov In another series of highly selective DAT inhibitors, the presence of an electron-withdrawing group at the C4-position of an N-benzyl group was found to be beneficial for DAT binding. uky.edu

Generally, small, non-bulky N-alkyl groups are tolerated, but larger or more complex substituents can lead to a decrease in affinity, potentially due to steric hindrance at the binding site. N-methylation is a common modification, which in some scaffolds can enhance potency, while in others, it may decrease it. For example, N-methylation of the piperidine ring of methylphenidate considerably reduced its affinity for DAT. nih.gov The optimal N-substituent is highly dependent on the specific chemotype and the target transporter.

Modification of the carbon skeleton of the piperidine ring is a key strategy for fine-tuning ligand selectivity and potency. The position, nature, and stereochemistry of these substituents are critical.

Studies on 3,4-disubstituted piperidine analogs reveal that the stereochemistry of substituents profoundly impacts transporter selectivity. For example, in one series, (-)-cis analogues displayed DAT/NET selectivity, whereas (-)-trans and (+)-cis isomers showed a preference for SERT or SERT/NET. nih.govfigshare.com This demonstrates that the spatial arrangement of substituents on the piperidine ring dictates the orientation of the molecule within the binding pockets of the different transporters.

The phenoxymethyl linker, which connects the piperidine and phenyl rings, is a defining feature of this chemical class. Its length, composition, and flexibility are critical determinants of biological activity. The ether oxygen in the phenoxymethyl group is a key hydrogen bond acceptor, and its interaction with the receptor is often crucial for high-affinity binding.

While direct modifications of the ether linkage in the 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine series are not extensively documented in public literature, SAR studies on analogous monoamine transporter inhibitors provide valuable insights. For example, in a series of 4-benzylpiperidine carboxamides, the length of the linker region between the piperidine ring and an aromatic group significantly influenced selectivity. Compounds with a two-carbon linker showed much higher potency for DAT inhibition, whereas those with a three-carbon linker tended to have stronger NET inhibition. nih.gov This suggests that the distance and geometry between the two core rings are finely tuned for optimal interaction with each specific transporter. Replacing the ether linkage with a thioamide or turning an amide into a thioamide link has been shown in other series to drastically reduce inhibitory activity, highlighting the importance of the specific atoms in the linker for target engagement. nih.gov

The substitution pattern on the phenyl ring is a major determinant of both potency and selectivity for monoamine transporters. The presence, type, and position of halogen atoms are particularly significant. The 4-bromo and 2-fluoro substitution pattern in the title compound is designed to modulate the electronic and steric properties of the molecule to optimize target interactions.

Electron-withdrawing substituents on the phenyl ring, such as halogens, generally enhance binding affinity. nih.govresearchgate.net The ortho-fluoro substituent can influence the conformation of the phenoxy group through steric and electronic effects and may participate in hydrogen bonding. The para-bromo substituent adds bulk and lipophilicity and can form halogen bonds with the protein target.

In studies of related structures, the position of halogen substituents is critical. For example, in methylphenidate analogs, substitution at the para position of the phenyl ring with bromine or iodine generally led to retained or increased affinity for the dopamine (B1211576) transporter, while substitution at the ortho position with bromine considerably decreased affinity. nih.gov This highlights the sensitivity of the transporter's binding pocket to the location of bulky substituents. The combination of a smaller ortho-fluoro group and a larger para-bromo group in this compound likely represents an optimized pattern for fitting into the binding site of a specific monoamine transporter, balancing electronic effects with steric tolerance.

Stereochemical Considerations in Ligand-Target Recognition and Activity

The attachment of the phenoxymethyl group at the C2 position of the piperidine ring creates a chiral center, resulting in (R) and (S) enantiomers. The biological activity of these enantiomers often differs significantly, as they interact differently with the chiral environment of the transporter binding sites.

Stereoselectivity is a well-established phenomenon for monoamine transporter inhibitors. nih.gov For many classes of piperidine-based inhibitors, one enantiomer is significantly more potent than the other. nih.govfigshare.com For instance, studies on chiral phenylethylamine derivatives showed that NET and DAT preferentially transported the (S)-enantiomer of norepinephrine, while SERT preferred the (R)-enantiomer. nih.govmdpi.com This demonstrates that the transporters can distinguish between subtle differences in the three-dimensional arrangement of atoms.

In the context of 2-(phenoxymethyl)piperidine (B1613344) derivatives, it is highly probable that one enantiomer possesses significantly higher affinity for the target transporter(s) than the other. The specific stereopreference—whether (R) or (S)—would depend on the precise architecture of the binding pocket and which orientation allows for optimal interactions of the key pharmacophoric elements: the piperidine nitrogen, the ether oxygen, and the halogenated phenyl ring. The determination of the active enantiomer is a critical step in the development of such compounds as therapeutic agents. researchgate.net

Correlation of Specific Structural Features with Observed Functional Activity in Preclinical Research Models

The ultimate validation of SAR findings comes from correlating specific structural features with functional activity in preclinical models. These models include in vitro assays that measure the direct interaction with transporters and in vivo models that assess behavioral outcomes related to monoamine system modulation.

In vitro, the potency of derivatives is typically quantified by their ability to inhibit the binding of a radioligand to DAT, NET, or SERT (inhibition constant, Ki) or to block the uptake of the respective neurotransmitters (dopamine, norepinephrine, serotonin) into synaptosomes or cells expressing the transporters (inhibition concentration, IC50). nih.gov For example, a compound with a high affinity for SERT (low Ki or IC50 value) and lower affinity for DAT and NET would be classified as a selective serotonin reuptake inhibitor (SSRI).

The functional consequences of these in vitro activities are then tested in animal models. Compounds that potently inhibit serotonin and/or norepinephrine reuptake are often evaluated in models of depression, such as the forced swim test or tail suspension test, where they are expected to reduce immobility time. plos.org All types of monoamine reuptake inhibitors have been shown to be effective in preclinical models of pain-stimulated behavior, such as the acid-stimulated writhing test. nih.govnih.gov However, only inhibitors with a significant dopamine reuptake component have been found to reverse pain-depressed behaviors, such as the suppression of intracranial self-stimulation. nih.gov Therefore, a compound like this compound, depending on its specific selectivity profile derived from its unique structural features, could be predicted to show efficacy in specific behavioral paradigms, guiding its potential therapeutic application.

Computational and Molecular Modeling Approaches for 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine

Molecular Docking Studies for Predicting Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the prevalence of the piperidine (B6355638) scaffold in centrally active agents and other therapeutics, molecular docking for 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine would likely target proteins such as G-protein coupled receptors (e.g., dopamine (B1211576) or serotonin (B10506) receptors) or key enzymes involved in metabolic pathways. This technique is fundamental in predicting if and how the compound might interact with a biological target.

The primary output of a molecular docking simulation is a set of potential binding poses of the ligand within the active site of the target protein. These poses are ranked by a scoring function, which estimates the binding affinity, typically in kcal/mol. A lower binding energy score indicates a more favorable and stable interaction. For this compound, docking simulations would generate several conformations, revealing how the piperidine ring, the fluorobromophenyl group, and the flexible ether linkage can adapt to the topology of the binding pocket.

Hypothetical Docking Poses and Scores for this compound

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Moiety |

|---|---|---|---|

| 1 | -9.5 | 0.00 | Piperidine Nitrogen |

| 2 | -9.1 | 1.25 | Bromophenyl Ring |

| 3 | -8.8 | 2.10 | Fluoro Substituent |

Beyond predicting the binding pose, docking analysis provides crucial insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Scoring functions can identify and quantify these interactions, which are critical for molecular recognition. For this compound, the protonated piperidine nitrogen is a likely candidate for forming a strong hydrogen bond or an ionic interaction with acidic residues like aspartic or glutamic acid. The aromatic bromophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The fluorine atom and ether oxygen can act as hydrogen bond acceptors.

Hypothetical Intermolecular Interactions for this compound (Pose 1)

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |

|---|---|---|---|

| Aspartate-114 | Hydrogen Bond / Ionic | 2.8 | Piperidine Nitrogen (N-H) |

| Phenylalanine-198 | π-π Stacking | 3.9 | Bromophenyl Ring |

| Valine-115 | Hydrophobic | 4.1 | Piperidine Ring (CH2) |

| Tryptophan-386 | Hydrophobic | 4.5 | Bromophenyl Ring |

| Serine-193 | Hydrogen Bond | 3.1 | Ether Oxygen |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. These methods provide detailed information on orbital energies, charge distribution, and molecular geometry, which collectively govern the molecule's reactivity and interaction capabilities. For this compound, DFT calculations can optimize its three-dimensional structure and compute key electronic descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps determine the molecule's kinetic stability and electron-donating or accepting character. A large HOMO-LUMO energy gap suggests high stability, while a small gap indicates higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex, initiated from the best-docked pose, would assess the stability of the predicted interactions. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight which residues in the binding site exhibit higher flexibility upon ligand binding.

In Silico Prediction of Pharmacologically Relevant Parameters for Research Compound Prioritization

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. A variety of computational models exist to predict these pharmacologically relevant parameters directly from a molecule's structure. For this compound, these in silico tools can provide a rapid profile of its drug-likeness, guiding decisions on whether to proceed with synthesis and in vitro testing. Key predicted properties include solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450s.

Predicted Pharmacokinetic and Drug-Likeness Properties for this compound

| Property / Rule | Predicted Value / Status | Implication for Research |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 302.18 g/mol | Favorable (Lipinski's Rule Compliant) |

| LogP (Lipophilicity) | 3.2 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | High potential for CNS penetration |

| Absorption & Permeability | ||

| Human Intestinal Absorption (HIA) | > 90% | Likely well-absorbed orally |

| Caco-2 Permeability | High | Good potential for passive diffusion |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may exert central nervous system effects |

| Distribution | ||

| Plasma Protein Binding (PPB) | ~85% | Moderate binding, sufficient free fraction expected |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs |

| Drug-Likeness Rules | ||

| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability predicted |

| Ghose Filter | Compliant | Good drug-like character |

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) Modeling for Predictive Activity and Selectivity

3D-QSAR is a computational technique used to establish a quantitative relationship between the 3D structural properties of a series of compounds and their biological activities. To build a 3D-QSAR model for this compound, a training set of structurally similar analogues with known biological activities would be required. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps around an aligned set of molecules.

These maps highlight regions where certain physicochemical properties are correlated with biological activity.

Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Maps: Blue contours mark areas where positive charges are favorable for activity, whereas red contours indicate where negative charges are preferred.

By analyzing these maps, researchers can rationally design new analogues of this compound with potentially enhanced potency and selectivity. For instance, if a green contour appears near the piperidine ring, it would suggest that adding larger substituents at that position could improve biological activity.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of the compound this compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing valuable insights into the stability and packing of molecules. This analysis is contingent upon the availability of a determined crystal structure through methods such as X-ray crystallography.

To date, the crystal structure of this compound has not been reported in publicly accessible databases. Consequently, a Hirshfeld surface analysis, which requires the crystallographic information file (CIF) as input, has not been performed for this specific compound.

While data for the exact target compound is unavailable, the principles of Hirshfeld surface analysis can be understood from studies on structurally related molecules containing similar functional groups, such as a piperidine ring, a bromophenyl group, or a fluorophenyl moiety. In such analyses, the Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface typically indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

H···H contacts: Often the most abundant type of contact, representing van der Waals forces.

C-H···O and N-H···O hydrogen bonds: The presence of the ether oxygen and the piperidine nitrogen would likely lead to the formation of hydrogen bonds with neighboring molecules.

Halogen bonds (C-Br···O/N): The bromine atom could act as a halogen bond donor, interacting with electronegative atoms in adjacent molecules.

C-H···π interactions: Interactions between C-H bonds and the aromatic ring.

π···π stacking: Potential interactions between the aromatic rings of neighboring molecules.

Without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions as determined by Hirshfeld surface analysis remains speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Future crystallographic studies on this compound would be necessary to enable a definitive Hirshfeld surface analysis and provide a detailed understanding of its solid-state architecture.

Analytical and Spectroscopic Characterization Methods for 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Estimation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov The purity is determined by integrating the peak area of the analyte in the chromatogram; a single, sharp peak indicates high purity, while the presence of other peaks suggests impurities.

For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound and any impurities. nih.gov Method validation ensures the precision, accuracy, and ruggedness of the analytical procedure. nih.gov

HPLC is also a valuable tool for estimating the lipophilicity of a compound, which is a critical parameter in drug discovery. By correlating the retention time of the compound with that of known standards, a lipophilicity index (log P or RM0 value) can be determined. researchgate.net This is often achieved using a mobile phase consisting of a mixture of an organic modifier and water. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 end-capped (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Expected Rt | ~7.5 min (dependent on exact gradient) |

Mass Spectrometry Techniques (e.g., LC-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound. When coupled with liquid chromatography (LC-MS), it provides both retention time data and mass information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula.

The expected monoisotopic mass of this compound (C₁₂H₁₅BrFNO) can be precisely confirmed. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by approximately 2 Da.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern serves as a fingerprint, helping to confirm the connectivity of the atoms within the molecule. For instance, cleavage of the ether bond or fragmentation of the piperidine (B6355638) ring would produce predictable fragment ions. nih.govnih.gov

Table 2: Expected HRMS Data and Key Fragment Ions

| Ion Type | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ (⁷⁹Br) | 304.0346 | 304.0349 | Protonated molecular ion |

| [M+H]⁺ (⁸¹Br) | 306.0326 | 306.0329 | Protonated molecular ion isotope |

| Fragment 1 | 186.9693 | 186.9695 | Loss of piperidinemethyl group |

| Fragment 2 | 98.1000 | 98.1002 | Piperidinemethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons, the piperidine ring protons, and the methylene (B1212753) bridge protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. pg.edu.pl

¹⁹F NMR: This experiment is highly specific for the fluorine atom. It provides a single signal whose chemical shift confirms the presence of fluorine, and its coupling to nearby protons (¹H-¹⁹F coupling) can definitively establish its position on the aromatic ring. rsc.org

Table 3: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | 6.9-7.5 | Multiplet (Aromatic-H) |

| 3.9-4.2 | Multiplet (O-CH₂) | |

| 2.5-3.5 | Multiplet (Piperidine-H) | |

| 1.4-1.9 | Multiplet (Piperidine-H) | |

| ¹³C NMR | 155-160 | Doublet (C-F) |

| 110-135 | Multiple signals (Aromatic-C) | |

| 65-75 | Singlet (O-CH₂) | |

| 40-60 | Multiple signals (Piperidine-C) |

| ¹⁹F NMR | -110 to -125 | Singlet or fine multiplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching from the aromatic ring and the aliphatic piperidine ring, C-O-C stretching of the ether linkage, C-F stretching, and C-Br stretching. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is characteristic of the molecule as a whole. docbrown.info

Table 4: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (Piperidine) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1250 | C-O Stretch | Aryl-Alkyl Ether |

| 1150-1250 | C-F Stretch | Fluoroaromatic |

| 500-600 | C-Br Stretch | Bromoaromatic |

X-ray Diffraction and Crystal Structure Analysis for Solid-State Conformation and Intermolecular Interactions

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that stabilize the crystal structure. mdpi.comnih.gov This information is vital for understanding the physical properties of the solid material. The analysis would yield detailed crystallographic data, including the space group and unit cell dimensions. researchgate.net

Table 5: Example Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Final R indices | R₁, wR₂ |

Advanced Hyphenated Techniques (e.g., UPLC-MS) for Comprehensive Analysis and Metabolite Identification in Research

Advanced hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), offer significant advantages in speed and resolution over conventional HPLC-MS. sielc.com The use of smaller stationary phase particles in UPLC allows for faster separations and sharper peaks, leading to higher sensitivity and throughput. nih.gov

In research, especially in metabolic studies, UPLC-MS is a powerful tool for analyzing complex biological samples to identify potential metabolites of this compound. protocols.io The high resolution of both the chromatography and the mass spectrometry (often using time-of-flight or Orbitrap analyzers) enables the separation and tentative identification of metabolites that may have undergone phase I (e.g., hydroxylation, dealkylation) or phase II (e.g., glucuronidation) biotransformations. nih.govnih.gov

Future Research Directions and Unexplored Potential of 2 4 Bromo 2 Fluoro Phenoxymethyl Piperidine

Development of Novel and More Efficient Synthetic Pathways for the Scaffold

Key objectives for synthetic pathway development include:

Asymmetric Synthesis: Developing robust methods to selectively synthesize either the (R)- or (S)-enantiomer of the 2-substituted piperidine (B6355638) is paramount, as stereochemistry often dictates biological activity.

Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies could reduce the number of synthetic steps, minimize the use of protecting groups, and improve atom economy.

Flow Chemistry: The implementation of continuous flow manufacturing processes could offer advantages in terms of safety, scalability, and purification, leading to a more cost-effective and environmentally friendly synthesis.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Catalyst cost and development, optimization of reaction conditions. |

| Convergent Synthesis | Increased modularity, easier purification of intermediates. | Identification of a high-yielding final coupling step. |

| C-H Activation | Reduced synthetic steps, improved atom economy. | Achieving high regioselectivity and functional group tolerance. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of flow parameters. |

Application in Advanced Chemical Biology Tools

The structural features of 2-(4-bromo-2-fluoro-phenoxymethyl)-piperidine make it an attractive scaffold for the design of sophisticated chemical biology tools to probe and manipulate biological systems.

Targeted Protein Degradation (TPD): The piperidine moiety can be functionalized to serve as a ligand for an E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into proximity with the cellular protein disposal machinery. nih.gov The phenoxymethyl (B101242) portion of the scaffold could be modified to bind to a specific POI, creating a novel PROTAC. The rigid piperazine (B1678402) and piperidine rings have been successfully used in the linker of the AR-targeting degrader ARV-110, which has entered clinical trials. nih.gov

Covalent Inhibitors: The 4-bromo-2-fluoro-phenyl ring offers handles for the introduction of reactive groups, or "warheads," that can form a permanent covalent bond with a target protein. nih.gov Covalent inhibition can lead to increased potency, prolonged duration of action, and can be used to target proteins with shallow binding pockets. nih.gov The bromine atom, in particular, can be replaced with other functionalities to create tailored covalent probes.

Chemical Probes: By attaching reporter tags such as fluorophores or biotin to the piperidine or phenyl ring, the scaffold can be converted into a chemical probe. These probes can be used to visualize the subcellular localization of a target protein, identify its binding partners, or facilitate its purification for further study.

Expansion of SAR Studies to Novel and Underexplored Biological Target Classes

Systematic Structure-Activity Relationship (SAR) studies are essential to understand how modifications to the this compound scaffold affect its biological activity. While piperidine derivatives are known to interact with a wide range of targets, a comprehensive exploration of this specific scaffold is needed. clinmedkaz.orgclinmedkaz.org Future research should focus on systematically modifying each component of the molecule to explore its potential against new and challenging biological targets.

| Molecular Component | Potential Modifications | Potential Impact on Activity |

| Piperidine Ring | - N-alkylation/arylation- Introduction of substituents on the ring | - Modulate solubility and cell permeability- Introduce new binding interactions |

| Phenoxymethyl Linker | - Altering linker length and flexibility- Replacing the ether oxygen with other groups (e.g., thioether, amine) | - Optimize orientation in the binding pocket- Change binding mode and selectivity |

| Phenyl Ring | - Replacement of bromine with other halogens or functional groups- Modification of the fluorine position- Introduction of additional substituents | - Tune electronic properties and metabolic stability- Explore new binding interactions and target selectivity |

In silico prediction tools can be used to identify potential protein targets for new derivatives, guiding the direction of preclinical studies. clinmedkaz.org This approach allows for the exploration of a wide range of biological activities, including potential applications in oncology, central nervous system disorders, and as antimicrobial agents. clinmedkaz.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to the this compound scaffold to accelerate the design and optimization process.

Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds before they are synthesized. This in silico screening can prioritize the most promising candidates for laboratory synthesis, saving time and resources. clinmedkaz.org

Generative Chemistry: AI algorithms can design novel molecules based on the core scaffold, exploring a vast chemical space to identify compounds with desired properties. These models can generate derivatives with optimized potency and reduced off-target effects.

Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for novel derivatives, analyzing complex reaction networks to propose optimal pathways.

In-depth Exploration of Stereoisomeric Effects on Biological Activity and Selectivity

The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning the compound exists as a pair of enantiomers ((R) and (S) isomers). It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities, potencies, and safety profiles.

Future research must involve the separation of the racemic mixture of this compound and the individual testing of each enantiomer. This will determine which isomer is responsible for any observed biological effect and whether the other isomer is inactive or contributes to off-target effects. Understanding the stereochemical requirements for binding to a biological target is crucial for developing highly selective and potent therapeutic agents. Further SAR studies on piperidine-based inhibitors have demonstrated the importance of stereochemistry for potency. clinmedkaz.org

Utility as a Scaffold for Radioligand Development in Preclinical Imaging Research

The presence of a fluorine atom in the scaffold makes it an ideal candidate for development as a positron emission tomography (PET) imaging agent. The fluorine can be substituted with the radioactive isotope Fluorine-18 ([¹⁸F]), a commonly used positron emitter in PET imaging. nih.gov

A [¹⁸F]-labeled version of this compound or its derivatives could be used as a radioligand to:

Visualize and Quantify Target Proteins: Allow for the non-invasive imaging of a specific biological target's distribution and density in living subjects, including preclinical animal models of disease.

Assess Target Engagement: Determine whether a therapeutic drug is reaching and binding to its intended target in the body.

Facilitate Drug Development: Aid in the selection of drug candidates by providing crucial information about their pharmacokinetic and pharmacodynamic properties early in the development process.

The development of small-molecule radioligands is often favored over larger antibodies due to better tissue penetration and faster clearance, which can lead to higher-contrast images. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine, and how can reaction yields be improved?

Methodological Answer:

- Route Selection : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For example, the phenoxymethyl group can be introduced via alkylation of piperidine using a bromo/fluoro-substituted benzyl bromide derivative under basic conditions (e.g., NaOH in dichloromethane) .

- Yield Optimization :

- Catalyst Use : Piperidine-catalyzed Knoevenagel condensations (as in similar benzaldehyde derivatives) improve regioselectivity .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) enhances purity (>99% achievable) .

- Side Reactions : Competing halogen displacement (e.g., bromine vs. fluorine reactivity) must be minimized by controlling temperature (0–25°C) and stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify piperidine ring protons (δ 1.4–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). Fluorine substituents cause splitting patterns in adjacent protons .

- 19F NMR : Confirms fluorine position (δ -110 to -120 ppm for para-substituted fluorobenzene derivatives) .

- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula. For example, a molecular ion at m/z 302.02 corresponds to C12H14BrFNO .

- FTIR : Peaks at 1250 cm⁻¹ (C-O-C stretch) and 750 cm⁻¹ (C-Br bend) confirm ether and bromine functionalities .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the bromine atom’s polarizability enhances susceptibility to SNAr reactions .

- Molecular Docking : Screen against targets (e.g., serotonin receptors) using software like AutoDock. Piperidine derivatives show affinity for GPCRs due to their conformational flexibility .

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy) to predict pharmacokinetics .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral mismatches)?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect impurities. For example, debromination products may form under reducing conditions .

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., benzylic positions) to track mechanistic pathways via NMR .

- Control Experiments : Repeat reactions under inert atmospheres (argon) to rule out oxidative side reactions .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Scaffold Modifications :

- Replace bromine with other halogens (e.g., Cl, I) to assess electronic effects on bioactivity .

- Substitute the piperidine ring with azetidine or morpholine to evaluate steric/electronic contributions .

- Pharmacophore Mapping : Use X-ray crystallography (if feasible) or comparative molecular field analysis (CoMFA) to identify critical binding motifs .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products